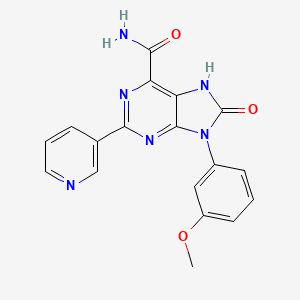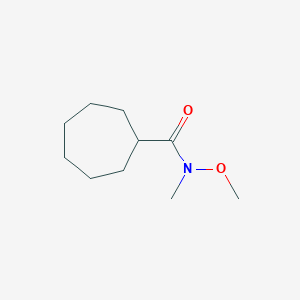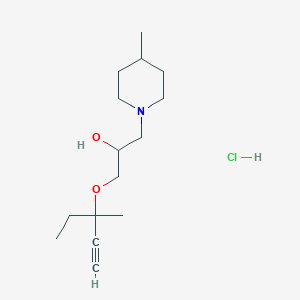
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that can find applications in various fields, including chemistry and medicine. Its unique structure and properties make it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions. Starting from basic organic substrates, the compound can be synthesized through a series of reactions such as alkylation, nucleophilic substitution, and protection/deprotection strategies.
Industrial Production Methods
In an industrial setting, the production may involve scaled-up versions of the laboratory procedures, optimized for yield, efficiency, and cost-effectiveness. Key parameters such as reaction temperature, solvent selection, and purification methods are tailored to achieve the highest purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Can be oxidized under appropriate conditions to form various oxidation products.
Reduction: : Can be reduced to yield different reduced forms, altering its chemical properties.
Substitution: : Can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions might include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the outcome.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can result in hydrogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.
Biology
Biologically, it may be studied for its interactions with proteins, nucleic acids, or other biomolecules, aiding in the development of new biochemical tools or drugs.
Medicine
In medicine, its unique structure might make it a candidate for drug development, possibly exhibiting properties such as receptor binding or enzyme inhibition.
Industry
Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level. Potential targets could include specific enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions helps elucidate the pathways involved and can guide the design of new compounds with improved efficacy.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar compounds, 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may offer unique advantages in terms of stability, reactivity, or biological activity.
List of Similar Compounds
1-((3-Methylbut-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
1-((3-Methylpent-2-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
1-((3-Methylpent-1-yn-2-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
Propriétés
IUPAC Name |
1-(3-methylpent-1-yn-3-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2.ClH/c1-5-15(4,6-2)18-12-14(17)11-16-9-7-13(3)8-10-16;/h1,13-14,17H,6-12H2,2-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSRPQKHMPYDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCC(CC1)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
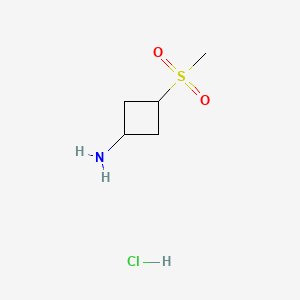
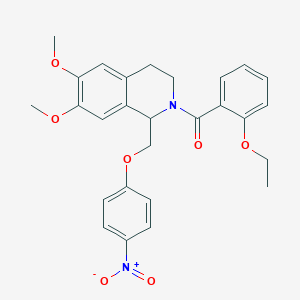
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2365530.png)
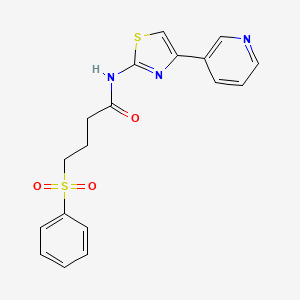
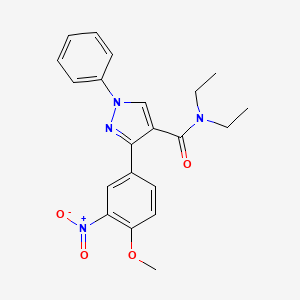

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
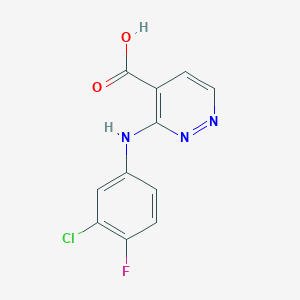
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
